3-Ethyl-3-oxetanemethanol
Overview
Description
3-Ethyl-3-oxetanemethanol is a monomer that can be polymerized to form various polyethers. It contains an oxetane group, which is a four-membered cyclic ether, and a hydroxymethyl group that provides a site for polymerization. The oxetane group is known for its ring strain, making it reactive towards polymerization.
Synthesis Analysis
The synthesis of polymers from 3-ethyl-3-oxetanemethanol involves cationic ring-opening polymerization mechanisms. In one study, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane was carried out using BF3·O(C2H5)2 as an initiator, resulting in a branched polyether with varying molecular weights . Another study reported the atom transfer radical polymerization (ATRP) of 3-ethyl-3-(acryloyloxy)methyloxetane (EAO), a derivative of 3-ethyl-3-oxetanemethanol, using ethyl 2-bromoisobutyrate (EBIB) as an initiator and CuBr as a catalyst .
Molecular Structure Analysis
The molecular structure of the polymers derived from 3-ethyl-3-oxetanemethanol is characterized by the presence of methylol groups attached to the quaternary carbon atoms. These primary hydroxyl groups are a result of the cationic polymerization of the monomer . The structure has been characterized using techniques such as 1H NMR, 13C NMR, FT-IR, GPC, and MALDI-TOF-MS, which confirmed the retention of the oxetane ring and provided insights into the molecular weight and degree of branching of the polymers .
Chemical Reactions Analysis
The chemical reactions involved in the polymerization of 3-ethyl-3-oxetanemethanol are complex, with evidence of both active chain end (ACE) and activated monomer (AM) mechanisms contributing to chain growth. The presence of secondary and tertiary oxonium ions in the polymerization mixture indicates multiple reactive species are involved . Additionally, intramolecular chain transfer to polymer can occur, leading to cyclic fragments within the macromolecule and affecting the overall molecular weight .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers synthesized from 3-ethyl-3-oxetanemethanol are influenced by the degree of branching and the molecular weight distribution. The degree of branching is affected by the propagation mechanism and the molar ratio of initiator to monomer in the feed . The molecular weight distribution can be broad, as indicated by the presence of both high and low molecular weight fractions in the polymer . These properties are crucial for determining the potential applications of the resulting polyethers in various industries.
Scientific Research Applications
Polymer Synthesis and Properties
- Hyperbranched Polymer Synthesis : 3-Ethyl-3-oxetanemethanol has been utilized in the synthesis of hyperbranched polymers. For instance, Ni et al. (2002) synthesized a temperature and pH-responsive polymer using this compound, exhibiting properties dependent on chain length and pH conditions (Ni, Cao, Yan, Hou, & Fu, 2002).
- Impact on Polymerization : Magnusson et al. (2001) studied the cationic ring-opening polymerization of 3-Ethyl-3-oxetanemethanol, observing varied degrees of branching in the resulting polyethers based on reaction conditions (Magnusson, Malmström, & Hult, 2001).
Material Science and Chemistry
- Study of Molecular Complexes : Sun and Schnell (2022) used rotational spectroscopy to investigate the structures of 3-methyl-3-oxetanemethanol complexes, providing insights into hydrogen-bonding networks (Sun & Schnell, 2022).
- Functionalized Polymer Synthesis : Jiang et al. (2006) reported the synthesis of chloride functionalized hyperbranched poly(3-ethyl-3-oxetanemethanol), exploring its potential in forming organized supramolecular architectures (Jiang, Wang, Dong, Chen, & Chen, 2006).
Photoluminescent Materials and Explosive Detection
- Photoluminescent Vesicular Probe : Nabeel et al. (2020) developed a photoluminescent vesicular probe using a copolymer based on 3-Ethyl-3-oxetanemethanol for sensitive detection of picric acid, highlighting its application in explosive detection (Nabeel, Rasheed, Mahmood, & Khan, 2020).
Safety And Hazards
3-Ethyl-3-oxetanemethanol is classified as a hazardous substance. It causes serious eye irritation and may cause respiratory irritation. It is also harmful if swallowed . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Inhalation and ingestion should be avoided .
properties
IUPAC Name |
(3-ethyloxetan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMJLQGKEDTEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-61-4 | |
Record name | 3-Ethyl-3-hydroxymethyloxetane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26221-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062812 | |
Record name | 3-Oxetanemethanol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 3-Oxetanemethanol, 3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Ethyl-3-oxetanemethanol | |
CAS RN |
3047-32-3 | |
Record name | OXT 101 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3047-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OXT-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxetanemethanol, 3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Oxetanemethanol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyloxetane-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXT-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622325VBYO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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